H-Gly-Gly-Trp-OH

説明

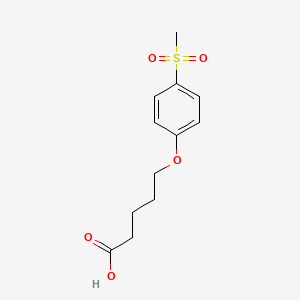

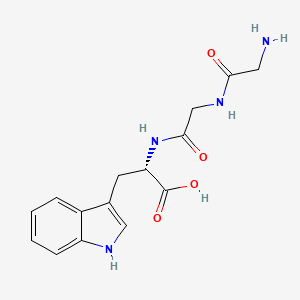

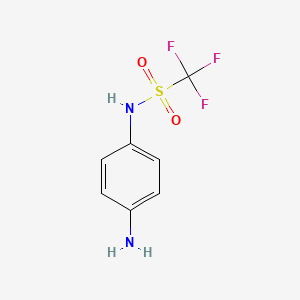

“H-Gly-Gly-Trp-OH” is a tripeptide composed of the amino acids glycine, glycine, and tryptophan . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Trp-OH” is C15H18N4O4, and its molecular weight is 318.33 . The molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

“H-Gly-Gly-Trp-OH” appears as a solid powder and should be stored at -20°C . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Circular Dichroism Studies

The circular dichroism (CD) properties of peptides including H-Gly-Gly-Trp-OH were investigated to understand their chiroptical properties and conformational equilibrium. These studies are crucial for comprehending the structural and chiroptical characteristics of peptides like H-Gly-Gly-Trp-OH, which can have implications in understanding protein folding and interactions (Rizzo et al., 1977).

Fluorescence Properties

The fluorescence properties of co-oligopeptides, including H-Gly-Gly-Trp-OH, were analyzed, particularly the effects of pH on their quantum yield and emission maximum. These findings provide insights into the behavior of these peptides under different environmental conditions, which is significant for applications in biophysical studies and material sciences (Wiget & Luisi, 1978).

Conformation-Dependent Reactions

A comparative theoretical study on Gly and Ala residues, including the examination of H-Gly-Gly-Trp-OH, focused on the hydrogen abstraction reactions by hydroxyl radicals. This research is important for understanding the chemical reactivity and stability of peptides in biological systems, with potential implications in diseases like Alzheimer's (Owen et al., 2012).

NMR Studies on 'Random Coil' Chemical Shifts

NMR spectroscopy was used to investigate the 'random coil' proton chemical shifts of H-Gly-Gly-X-Gly-Gly-OH peptides. Such studies are vital for understanding the structural dynamics of peptides and proteins, which can aid in the development of new pharmaceuticals and biomaterials (Merutka et al., 1995).

Safety And Hazards

When handling “H-Gly-Gly-Trp-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPADCCSMVOQAGF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-Trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)